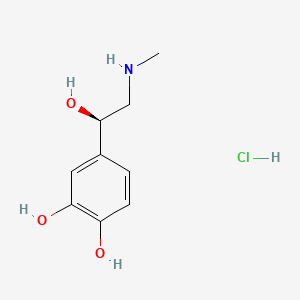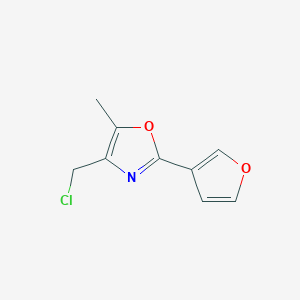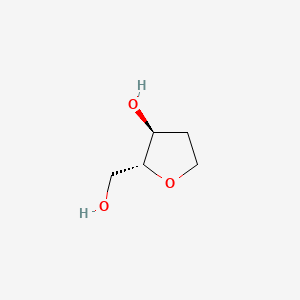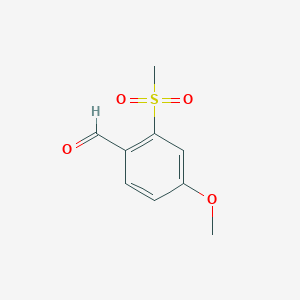
2-Chloro-5-(trifluoromethylthio)aniline
Vue d'ensemble
Description
2-Chloro-5-(trifluoromethylthio)aniline is an organic compound with the molecular formula C7H5ClF3NS . It is also known by its synonyms 3-Amino-4-chlorobenzotrifluoride and 6-Chloro-α,α,α-trifluoro-m-toluidine . The compound appears clear and colorless to yellow to orange in color .
Molecular Structure Analysis
The linear formula of this compound is ClC6H3(CF3)NH2 . Its molecular weight is 195.57 g/mol . The SMILES string representation is Nc1cc(ccc1Cl)C(F)(F)F .Physical And Chemical Properties Analysis
This compound has a refractive index of n20/D 1.499 (lit.) and a density of 1.428 g/mL at 25 °C (lit.) . It is a liquid at room temperature .Applications De Recherche Scientifique
Vibrational Characteristics and Quantum Chemical Studies
- The vibrational characteristics of 2-chloro-5-(trifluoromethyl) aniline have been extensively studied, revealing various functional groups within the molecule. Chlorine substituents notably influence the vibrational wavenumbers compared with aniline and trifluoromethyl aniline. These studies are crucial for understanding the molecule's structure and behavior (Karthick, Balachandran, Perumal & Nataraj, 2013).
Applications in Pesticide Synthesis
- 2-Chloro-5-(trifluoromethylthio)aniline plays a role in the synthesis of novel pesticides, such as Bistrifluron. This process demonstrates the molecule's utility in producing compounds with significant pest-retarding activity, highlighting its importance in agrochemical research (Liu An-chan, 2015).
Development of Organic Compounds
- This compound is also involved in the synthesis of various organic compounds, such as 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol and its conversion into 4H-1,4-benzothiazines and their sulfones. These synthesized compounds, confirmed by spectral studies, are important in the development of new chemical entities (Thomas, Gupta & Gupta, 2003).
Role in Catalysis
- In catalysis, this compound has been used as a monodentate transient directing group in Ruthenium(II)-catalyzed reactions. It's instrumental in the synthesis of quinazoline and fused isoindolinone scaffolds, demonstrating its versatility in organic synthesis (Wu et al., 2021).
Role in Drug Discovery
- The trifluoromethylthio group (SCF3), often associated with this compound, is increasingly significant in pharmaceutical, agrochemical, and material chemistry. It's used to modulate lipophilicity, bioavailability, and metabolic stability of new molecules, underlining its importance in drug discovery (Rossi, Puglisi, Raimondi & Benaglia, 2018).
Bioremediation Applications
- The molecule's derivatives have been studied for bioremediation, particularly in dehalogenation processes by microorganisms in methanogenic aquifers. This research is crucial for understanding how chloroaniline-based compounds, including derivatives of this compound, can be biologically dehalogenated in polluted environments (Kuhn & Suflita, 1989).
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is combustible and may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is advised to handle this compound with appropriate personal protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .
Propriétés
IUPAC Name |
2-chloro-5-(trifluoromethylsulfanyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NS/c8-5-2-1-4(3-6(5)12)13-7(9,10)11/h1-3H,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYPFRRKQUBFII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1SC(F)(F)F)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001251927 | |
| Record name | 2-Chloro-5-[(trifluoromethyl)thio]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001251927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
933674-81-8 | |
| Record name | 2-Chloro-5-[(trifluoromethyl)thio]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=933674-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-[(trifluoromethyl)thio]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001251927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















